Methyl 4-[(methylcarbamoyl)oxy]benzoate
Description
Methyl 4-[(methylcarbamoyl)oxy]benzoate is a benzoic acid derivative characterized by a methyl ester group at the para position and a methylcarbamoyloxy substituent.
Properties
CAS No. |
21998-12-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-(methylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-11-10(13)15-8-5-3-7(4-6-8)9(12)14-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
BKFZHVOKDABWQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(methylcarbamoyl)oxy]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino benzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(methylcarbamoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(carbamoylamino)benzoate
- Structure: Features a carbamoylamino (-NH-CONH₂) group instead of the methylcarbamoyloxy (-O-CO-NH-CH₃) substituent.
- Activity: Tested as part of a series of aquaporin-3 and aquaporin-7 inhibitors, demonstrating the importance of urea/carbamate groups in modulating biological targets.
- Molecular Weight : ~194.18 g/mol (estimated).
Ethyl 4-(sulfooxy)benzoate
- Structure : Contains a sulfooxy (-O-SO₃H) group and an ethyl ester.
- Activity : Isolated from bamboo shoots, this compound highlights the role of sulfonation in increasing water solubility. Unlike methylcarbamoyloxy, the sulfooxy group introduces strong acidity, which may limit membrane permeability in biological systems .
- Molecular Weight : 230.21 g/mol (calculated).
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structure : Incorporates a thiadiazole ring linked via a methoxy group.
- Activity : Used in research and development, with acute toxicity (Category 4) across oral, dermal, and inhalation routes. The thiadiazole moiety introduces heterocyclic rigidity, which can enhance target selectivity but may also increase toxicity compared to simpler carbamates .
- Molecular Weight : 359.4 g/mol .
Functional Group Comparisons: Carbamates vs. Related Moieties
Aldicarb
- Structure : Contains a (methylcarbamoyl)oxime group.
- Activity : A systemic nematicide and insecticide. The oxime group (-N-O-) in aldicarb enhances reactivity with acetylcholinesterase compared to the stable carbamate in Methyl 4-[(methylcarbamoyl)oxy]benzoate, explaining its potent pesticidal activity .
Imazamethabenz-methyl
Solubility and Reactivity
- This compound’s carbamate group balances hydrophilicity and lipophilicity, making it suitable for oral delivery systems (similar to prodrug technologies described in ).
- In contrast, bromomethyl or cyanobenzyl substituents (e.g., methyl 4-(bromomethyl)benzoate) increase electrophilicity, favoring use in cross-coupling reactions but limiting biocompatibility .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : The methylcarbamoyloxy group’s stability and hydrogen-bonding capacity make it a candidate for prodrug designs (e.g., masking polar groups for enhanced absorption) .
- Toxicity : Carbamates generally exhibit lower acute toxicity than thiadiazoles or phosphoramidates, as seen in Safety Data Sheets () and nematicide studies ().
- Agricultural Relevance : While aldicarb and imazamethabenz-methyl are commercial agrochemicals, this compound’s applications remain exploratory, highlighting opportunities for structure optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
